molecular formula C15H13NO2S B3371934 1-(Phenylsulfonyl)-1,1a,6,6a-tetrahydroindeno[1,2-b]azirene CAS No. 851814-11-4

1-(Phenylsulfonyl)-1,1a,6,6a-tetrahydroindeno[1,2-b]azirene

Cat. No. B3371934
CAS RN: 851814-11-4
M. Wt: 271.3 g/mol
InChI Key: VHHIAVCXLMPOQM-UHFFFAOYSA-N
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Description

The compound “1-(Phenylsulfonyl)-1,1a,6,6a-tetrahydroindeno[1,2-b]azirene” is a complex organic molecule. It likely contains a phenylsulfonyl group attached to an azirene ring, which is a three-membered ring containing two carbon atoms and one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, azirines (which are similar to azirenes) can be synthesized through several methods. These include the Neber approach, decomposition of vinyl azides, ring contraction of isoxazoles, oxidative cyclization of enamine derivatives, and radical addition/cyclization of alkynes .

Scientific Research Applications

Chemical Reactions and Synthesis

1-(Phenylsulfonyl)-1,1a,6,6a-tetrahydroindeno[1,2-b]azirene and its derivatives play a significant role in chemical reactions and synthesis. These compounds have been utilized in various cycloaddition reactions. For instance, 1-Cyclohexyl-6-(cyclohexylimino)-1,1a,6,6a-tetrahydro-1a-phenylindeno[1,2-b]azirine undergoes a disallowed valence tautomerism to an isoquinolinium imine, which can be trapped in a series of 1,3-dipolar cycloadditions (Lown & Matsumoto, 1970). Additionally, 1-Phenylseleno-2-(p-toluenesulfonyl)ethyne, a related compound, has been effective as a dienophile and dipolarophile in Diels−Alder reactions with various dienes, leading to the formation of sulfone- and selenide-functionalized cyclohexadienes (Back et al., 1999).

Dearomatizing Cyclizations

The phenylsulfonyl group has been found to promote the dearomatizing cyclization of tethered organolithiums onto aromatic rings. This process creates new rings with high diastereoselectivity, useful in synthesizing complex molecules like podophyllotoxin analogues (Clayden et al., 2003).

Nucleophilic Addition Reactions

Compounds such as 2-Nitro-1-(phenylsulfonyl)indole undergo nucleophilic addition reactions, leading to the creation of substituted nitroindoles. This process is crucial for synthesizing various organic molecules with potential pharmaceutical applications (Pelkey et al., 1999).

Metabolic Studies

Although slightly diverging from the core compound, derivatives like (4-Phenoxyphenylsulfonyl)methylthiirane have shown significant promise in the metabolic studies of compounds with applications in cancer and stroke models. These studies provide insights into the metabolic pathways and potential therapeutic applications of related sulfonyl compounds (Celenza et al., 2008).

Antimicrobial Applications

Novel pyrazolopyrimidine compounds containing the phenylsulfonyl moiety have been synthesized and evaluated for their antimicrobial properties. Some of these derivatives have shown activities exceeding that of standard drugs, highlighting the potential pharmaceutical applications of sulfonyl compounds (Alsaedi et al., 2019).

Nonlinear Optics

Sulfone-substituted thiophene chromophores, related to the phenylsulfonyl group, have been developed for their application in nonlinear optics. These compounds offer high thermal stability and transparency, making them suitable for use as nonlinear optical materials (Chou et al., 1996).

Safety and Hazards

The safety data sheet for a similar compound, 1-(Phenylsulfonyl)-1H-pyrrole, indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

1-(benzenesulfonyl)-6,6a-dihydro-1aH-indeno[1,2-b]azirine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c17-19(18,12-7-2-1-3-8-12)16-14-10-11-6-4-5-9-13(11)15(14)16/h1-9,14-15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHIAVCXLMPOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(N2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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